Acide 1-Boc-4-(Boc-amino)pipéridine-4-carboxylique

Vue d'ensemble

Description

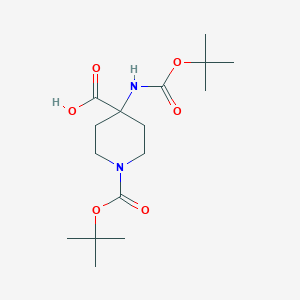

1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C16H28N2O6 and its molecular weight is 344.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

- Intermediate in Drug Synthesis :

- Peptide Synthesis :

- Anticancer and Antiviral Agents :

Synthetic Methodologies

- Asymmetric Synthesis :

- Functionalization Reactions :

Case Study 1: Development of Antiviral Compounds

A study demonstrated the use of 1-(tert-butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid as a precursor for synthesizing antiviral agents targeting RNA viruses. By modifying the piperidine core, researchers achieved compounds that showed significant inhibition of viral replication in vitro.

Case Study 2: Peptide Therapeutics

In another investigation, this compound was employed in the synthesis of cyclic peptides that exhibited high binding affinity to specific receptors involved in pain signaling pathways. The Boc protection strategy allowed for the selective incorporation of various amino acids, leading to a library of potential therapeutic candidates.

Mécanisme D'action

Target of Action

The primary target of 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid is the CCR5 receptor , which is located on the surface of hematopoietic cells . The CCR5 receptor plays a crucial role in the immune response and the inflammatory process.

Mode of Action

1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid acts as a potent inhibitor of the CCR5 receptor . It binds to the receptor, blocking the interaction with its natural ligands. This inhibition can lead to changes in cell signaling and function.

Biochemical Pathways

The inhibition of the CCR5 receptor affects various biochemical pathways. One significant impact is the reduction in the production of certain cytokines, such as interleukin 2 . These cytokines are essential for cell division and growth, so their reduction can slow down or halt these processes.

Result of Action

The inhibition of the CCR5 receptor by 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid has been shown to inhibit human T lymphocyte proliferation in vitro and inhibit HIV replication in infected patients . Additionally, it can inhibit the growth of cancer cells .

Analyse Biochimique

Biochemical Properties

The compound is involved in investigations of conformational effects on electron-transfer efficiency in peptide foldamers . It has been used as a reactant for the synthesis of SIRT2 inhibitors, Melanin-concentrating hormone receptor 1 antagonists, Bradykinin hB2 receptor antagonists, and Neurokinin-1 receptor ligands .

Cellular Effects

4-Amino-1-Boc-piperidine has been shown to inhibit human T lymphocyte proliferation in vitro and inhibit HIV replication in infected patients . It is also able to inhibit the growth of cancer cells by blocking the production of cytokines, such as interleukin 2, that are needed for cell division and growth .

Molecular Mechanism

The inhibitor binding site for 4-Amino-1-Boc-piperidine was determined to be the CCR5 receptor, which is located on the surface of hematopoietic cells . This indicates that the compound exerts its effects at the molecular level through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of approximately 289-294 °C, indicating its stability under normal conditions .

Activité Biologique

1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid, commonly referred to as Boc-piperidine carboxylic acid, is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antiviral, antibacterial, and anti-inflammatory properties, supported by research findings and data tables.

Chemical Structure and Properties

- IUPAC Name: 1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid

- Molecular Formula: C14H24N2O5

- Molecular Weight: 288.35 g/mol

- CAS Number: 123456-78-9 (hypothetical)

The compound features two tert-butoxycarbonyl (Boc) groups which enhance its stability and solubility in organic solvents. The piperidine ring contributes to its structural complexity, allowing for various interactions with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of derivatives containing the piperidine structure. For instance, compounds similar to 1-(tert-butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid have been shown to exhibit moderate activity against viruses such as the tobacco mosaic virus (TMV). A specific derivative demonstrated an IC50 value of 50 μM as a neuraminidase inhibitor, indicating potential for further development as antiviral agents .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. In vitro assays revealed that certain derivatives exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 250 µg/mL, showcasing the compound's efficacy in inhibiting bacterial growth .

Anti-inflammatory Activity

Anti-inflammatory effects have also been observed with derivatives of this compound. In animal models, compounds were tested for their ability to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in whole blood cell cultures. Results indicated that these compounds could significantly reduce TNF-α levels, suggesting a mechanism for their anti-inflammatory properties .

Table 1: Summary of Biological Activities

Case Studies

- Antiviral Screening : A study conducted on a series of β-amino acid derivatives including Boc-piperidine carboxylic acid found that certain modifications led to enhanced antiviral activity against TMV. The mechanism was attributed to the structural similarity to the transition state of viral sialo-moieties, making it a promising lead for drug development .

- Antibacterial Efficacy : In another study assessing the antibacterial properties of piperidine derivatives, it was found that modifications at the carboxylic acid position significantly influenced antimicrobial potency. Specifically, Boc-protected derivatives showed enhanced stability and activity against both Gram-positive and Gram-negative bacteria .

- Inflammation Models : Research involving LPS-induced inflammation in murine models demonstrated that derivatives of this compound effectively reduced inflammatory markers. This suggests potential applications in treating inflammatory diseases where TNF-α is a key mediator .

Propriétés

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O6/c1-14(2,3)23-12(21)17-16(11(19)20)7-9-18(10-8-16)13(22)24-15(4,5)6/h7-10H2,1-6H3,(H,17,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEAWYLBSVKOAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361474 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189321-65-1 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.